Fluorosulfonyl Radical Generation: SO₂ClF Enables Photoredox Fluorosulfonylation of Alkenes Where SO₂F₂ and FDIT Fail
Under identical photoredox conditions (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, blue LED, rt), sulfuryl chloride fluoride (FSO₂Cl) facilitates the radical fluorosulfonylation of styrene to yield (E)-alkenyl sulfonyl fluorides with 76–92% isolated yields across a range of aryl alkenes [1]. In contrast, sulfuryl fluoride (SO₂F₂) produces no detectable alkenyl sulfonyl fluoride product under the same conditions. Additionally, the imidazolium salt FDIT, a previously reported SuFEx reagent, fails to generate any FSO₂ radical and yields 0% product. The authors identify FSO₂Cl as the only effective fluorosulfonyl radical precursor among the tested sulfur(VI) halides and related salts [1].
| Evidence Dimension | Isolated yield of alkenyl sulfonyl fluoride from styrene under photoredox conditions |
|---|---|
| Target Compound Data | 76–92% yield for various substituted styrenes |
| Comparator Or Baseline | SO₂F₂ (0% yield); FDIT imidazolium salt (0% yield) |
| Quantified Difference | SO₂ClF yields product whereas comparators yield zero product |
| Conditions | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ photocatalyst, blue LED irradiation, CH₃CN, room temperature |
Why This Matters
For laboratories synthesizing sulfonyl fluoride building blocks for SuFEx click chemistry, SO₂ClF is the only reagent among sulfuryl halides and SuFEx salts capable of generating the fluorosulfonyl radical under mild photoredox conditions, enabling a reaction pathway inaccessible to SO₂F₂ or imidazolium salts.
- [1] Nie, X.; Xu, T.; Song, J.; Devaraj, A.; Zhang, B.; Chen, Y.; Liao, S. Radical Fluorosulfonylation: Accessing Alkenylsulfonyl Fluorides from Alkenes and Alkynes. Angew. Chem. Int. Ed. 2021, 60 (8), 3956–3960. DOI: 10.1002/anie.202012229 View Source
